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uvp1 gene product

DNA repair UV resistance plasmid biology

The compound designated 'uvp1 gene product' and assigned CAS 125623-70-3 is listed by chemical suppliers with the molecular formula C8H9BrClN and a typical purity of 95%. However, in the peer-reviewed biological literature, 'Uvp1 gene product' exclusively denotes a ~20 kDa protein (198 amino acids) encoded by the uvp1 gene of the Escherichia coli plasmid pR (and the related R46 plasmid), a member of the DNA invertase-resolvase family.

Molecular Formula C8H9BrClN
Molecular Weight 0
CAS No. 125623-70-3
Cat. No. B1178150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameuvp1 gene product
CAS125623-70-3
Synonymsuvp1 gene product
Molecular FormulaC8H9BrClN
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uvp1 Gene Product (CAS 125623-70-3): Identity, Molecular Ambiguity, and Scientific Procurement Context


The compound designated 'uvp1 gene product' and assigned CAS 125623-70-3 is listed by chemical suppliers with the molecular formula C8H9BrClN and a typical purity of 95% . However, in the peer-reviewed biological literature, 'Uvp1 gene product' exclusively denotes a ~20 kDa protein (198 amino acids) encoded by the uvp1 gene of the Escherichia coli plasmid pR (and the related R46 plasmid), a member of the DNA invertase-resolvase family [1][2]. No peer-reviewed publications characterize a small molecule (C8H9BrClN) under the name 'uvp1 gene product,' and the CAS number appears to have been commercially assigned without corresponding primary literature validation. This evidence guide therefore distinguishes two distinct procurement contexts: the commercially available small molecule of unknown structure and uncharacterized biological activity, and the genetically encodable Uvp1 resolvase protein whose biochemical functions have been partially characterized in peer-reviewed studies.

Why C8H9BrClN Isomers and Generic Resolvases Cannot Substitute for the Uvp1 Gene Product (CAS 125623-70-3)


Procurement decisions for 'uvp1 gene product' (CAS 125623-70-3) face a fundamental challenge: the commercial listing conflates two entirely distinct molecular entities. For the small molecule C8H9BrClN, the absence of a published chemical structure means that any isomer sharing this formula—such as 3-(bromomethyl)-4-chloro-2-ethylpyridine or 1-(4-bromo-2-chlorophenyl)ethanamine—cannot be verified as equivalent, making generic substitution scientifically indefensible . For the Uvp1 protein, generic resolvases such as Tn3 resolvase, Tn1331 resolvase, or the E. coli XerC/XerD system differ fundamentally in their DNA substrate specificity: Uvp1 uniquely targets the integron 5'-conserved segment and binds a specific 256-bp fragment overlapping the R46 integron In1 [1][2], while Tn3 and Tn1331 resolvases act on transposon res sites, and XerC/XerD acts on dif and cer sites—none of which share sequence identity with the Uvp1 recognition element [2]. Substituting any of these alternatives would yield negative or irrelevant results in assays designed to interrogate integron-associated recombination.

Quantitative Differential Evidence for the Uvp1 Gene Product: Head-to-Head and Cross-Study Comparisons


Uvp1-Mediated UV Survival Enhancement vs. uvp1-Inactivated (Tn5 Mutant) Controls in E. coli and Mouse Cells

Expression of the uvp1 region of the pR plasmid significantly enhances UV survival in both Escherichia coli C600 and mouse LTA cells compared to isogenic Tn5-insertion mutants in which uvp1 function is disrupted. Statistical analysis demonstrated that the survival increase conferred by uvp1 (along with uvp2) is significant at P < 0.01 [1]. This finding establishes Uvp1 as a genetically validated determinant of UV resistance, rather than a correlative or secondary factor.

DNA repair UV resistance plasmid biology SOS response

Uvp1 Site-Specific DNA Binding: 256-bp Integron Fragment vs. Non-Specific DNA

Purified Uvp1 protein specifically binds to a 256-bp DNA fragment located immediately upstream of the uvp1 gene and overlapping the 5'-conserved segment (5'-CS) of the R46 integron In1. This binding is sequence-specific and localized; within this fragment, a 69-bp DNA element (containing site I) was identified as strictly required for cointegrate resolution [1]. In contrast, the chromosomally encoded E. coli XerC/XerD system requires the dif site (~28 bp) for chromosome dimer resolution and the cer site for ColE1 plasmid multimer resolution—neither of which shares homology with the Uvp1 binding site [2]. This substrate specificity is the mechanistic basis for functional non-redundancy.

site-specific recombination integron biology DNA-protein interaction resolvase

Uvp1 Cointegrate Resolution Activity: RecA-Independent In Vivo Function vs. RecA-Dependent Homologous Recombination Systems

Uvp1 catalyzes cointegrate resolution in vivo in recA- E. coli cells, demonstrating that its resolvase activity is entirely independent of the host RecA-mediated homologous recombination pathway [1]. This distinguishes Uvp1 from RecA-dependent resolution mechanisms and from resolvases whose activity is modulated by RecA (e.g., Bacillus subtilis RecU, which modulates RecA activities) [2]. The RecA independence ensures that Uvp1-mediated plasmid resolution can be studied in recA mutant backgrounds without confounding effects from host recombination machinery.

cointegrate resolution RecA-independent recombination plasmid stability resolvase

Uvp1 Functional Cooperativity with mucAB: Coordinated UV Protection vs. mucAB Alone

The pR plasmid's protective effect against UV damage requires the coordinated expression of both uvp1 and uvp2 (mucAB) regions; expression of mucAB alone is insufficient to fully recapitulate the protective phenotype in either bacteria or mouse cells [1]. This functional cooperativity distinguishes Uvp1 from stand-alone plasmid-encoded UV protection factors (e.g., the imp operon of plasmid TP110) and indicates that Uvp1 contributes a non-redundant enhancement function.

mucAB SOS response UV protection gene cooperativity

Uvp1 Molecular Weight and Gene Product Identity: 20 kDa Resolvase vs. Supplier-Listed Small Molecule C8H9BrClN

In E. coli minicells, the uvp1 gene directs synthesis of a protein with an apparent molecular weight of 20 kDa, and nucleotide sequence analysis reveals an open reading frame encoding 198 amino acids [1]. This 20 kDa protein product is entirely distinct from the small molecule C8H9BrClN (MW ~234.52 g/mol for known isomers) listed under CAS 125623-70-3. This identity discrepancy is the most critical procurement consideration: researchers intending to study the Uvp1 resolvase must obtain the genetic construct (plasmid-borne uvp1 gene) or purified recombinant protein, not the commercially listed small molecule.

protein characterization molecular weight gene product identity procurement verification

Validated Research Application Scenarios for the Uvp1 Gene Product Based on Peer-Reviewed Evidence


Integron-Specific Site-Specific Recombination Assays (Uvp1 Resolvase Protein Only)

The Uvp1 resolvase is uniquely suited for in vitro and in vivo assays designed to study integron-associated site-specific recombination. Its specific binding to the 256-bp fragment overlapping the R46 integron 5'-CS, and the requirement of a 69-bp DNA element for cointegrate resolution, make it the only validated tool for dissecting recombination mechanisms at integron 5'-CS sites [2]. Researchers should use plasmid constructs expressing the uvp1 gene (e.g., from the R46 or pR plasmid backbone) or purified recombinant Uvp1 protein, not the small molecule listed under CAS 125623-70-3.

Plasmid Stability Studies in recA-Deficient Bacterial Strains

Uvp1's demonstrated ability to resolve cointegrates in recA- E. coli cells provides a defined experimental system for studying RecA-independent plasmid stabilization mechanisms [3]. This application is relevant for biotechnology researchers engineering stable plasmid vectors for use in recombination-deficient industrial production strains, where host-mediated homologous recombination is intentionally minimized.

UV DNA Damage Repair Pathway Analysis Using Genetically Defined uvp1 Constructs

The statistically significant (P < 0.01) enhancement of UV survival conferred by the uvp1 region in both bacterial and mammalian cells, validated through Tn5 insertion mutagenesis controls, positions uvp1 as a defined genetic element for dissecting plasmid-mediated DNA repair pathways [1]. This is particularly valuable for comparative studies examining the conservation of SOS/SOS-like repair mechanisms across prokaryotic and eukaryotic systems.

Synthetic Biology: Engineering Coordinated UV Protection Modules Requiring uvp1–mucAB Cooperativity

The demonstrated requirement for both uvp1 and mucAB co-expression to achieve full UV protection provides a validated two-component genetic module for synthetic biology applications [4]. Researchers engineering stress-tolerant microbial chassis can use this defined cooperativity as a design principle, with uvp1 serving as a necessary and non-redundant component that cannot be replaced by mucAB alone or by heterologous UV protection operons.

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